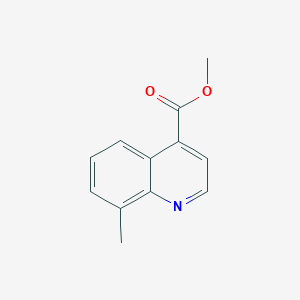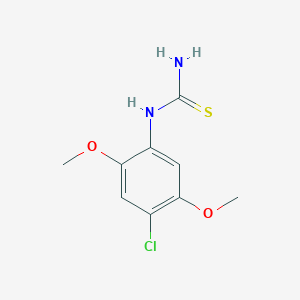![molecular formula C15H21FN2O3S B2449253 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride CAS No. 2411276-72-5](/img/structure/B2449253.png)
9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[45]decane-2-sulfonyl fluoride is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the sulfonyl fluoride group. Common reagents used in these reactions include benzyl halides, methylating agents, and sulfonyl fluoride sources. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include substituted spirocyclic compounds, sulfonic acids, and sulfides, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
- 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
- 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-13-9-17(10-14-5-3-2-4-6-14)11-15(21-13)7-8-18(12-15)22(16,19)20/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQRMKPFRZTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCN(C2)S(=O)(=O)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
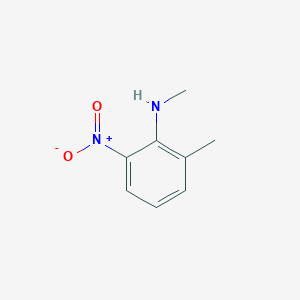
![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)
![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)
![methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2449176.png)

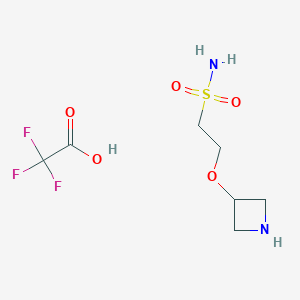
![2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2449180.png)


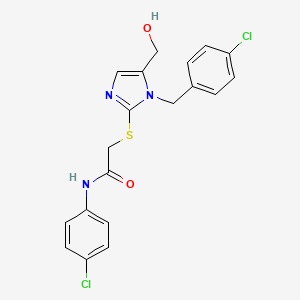
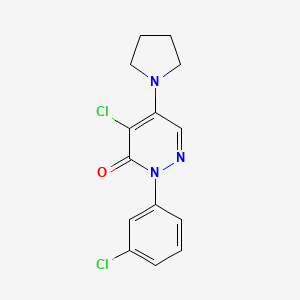
![4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride](/img/structure/B2449191.png)
